molecular formula C17H17FN6O2 B2643162 1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 489464-85-9

1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2643162
CAS No.: 489464-85-9
M. Wt: 356.361
InChI Key: MZAUNHNGOXDSML-UHFFFAOYSA-N
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Description

The compound “1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” has a molecular formula of C17H17FN6O2. Its average mass is 356.354 Da and its mono-isotopic mass is 356.139709 Da .

Scientific Research Applications

Antiallergic Properties

The compound has been studied for its antiallergic effects. Specifically, tazifylline, a derivative of this compound, showed dose-related inhibitions of flare and wheal induced by various cutaneous challenges, indicating its potential as an H1-receptor antagonist for allergic reactions without significant sedative effects at certain dosage levels (Ring et al., 1988).

Environmental and Health Impact Studies

Research has also focused on the environmental presence and impact of similar compounds. For instance, studies have investigated the prenatal exposure to certain pesticide metabolites and their association with birth outcomes, highlighting the importance of understanding the effects of such chemical compounds on human health and development (Wolff et al., 2007).

Drug Metabolism and Pharmacokinetics

Studies have been conducted on the metabolism and pharmacokinetics of structurally related compounds, providing insights into how similar compounds are processed in the body and their potential therapeutic applications. For instance, a study on DX-8951, a novel camptothecin analog, identified its major metabolites in rats and humans, contributing to the understanding of its metabolic pathway and potential therapeutic effects (Atsumi et al., 2001).

Properties

IUPAC Name

1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-4-24-16-19-14-13(15(25)22(3)17(26)21(14)2)23(16)9-12(20-24)10-5-7-11(18)8-6-10/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAUNHNGOXDSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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